Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14-5-6-16-15(13-14)7-8-19(16)9-11-20(12-10-19)17(21)22-18(2,3)4/h5-8,13H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLIHJCCINWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146827 | |
| Record name | 1,1-Dimethylethyl 5-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-60-8 | |
| Record name | 1,1-Dimethylethyl 5-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate (CAS No. 1160247-60-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H25NO2
- Molecular Weight : 299.41 g/mol
- CAS Number : 1160247-60-8
The compound features a spiro structure that may influence its interaction with biological targets, particularly in the central nervous system and other physiological pathways.
Research indicates that compounds similar to this compound may exhibit activity through modulation of neurotransmitter systems. The piperidine moiety is often associated with neuroactive properties, suggesting potential applications in treating neurological disorders.
Case Studies and Research Findings
- Neuroprotective Effects :
- Antidepressant Activity :
- Anti-inflammatory Properties :
Data Table of Biological Activities
Scientific Research Applications
Potential as a Pharmaceutical Agent
Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its spirocyclic structure may enhance binding affinity to biological targets, such as receptors involved in neurological disorders.
Case Study: PET Imaging Applications
A study explored its derivatives as potential tracers for positron emission tomography (PET) imaging, particularly targeting the vesicular acetylcholine transporter (VAChT). The synthesis of these derivatives demonstrated promising results in terms of yield and specificity for VAChT, indicating potential use in neuroimaging applications .
Antidepressant Activity
Research has indicated that compounds with similar spiro structures exhibit antidepressant-like effects. The mechanism may involve modulation of neurotransmitter systems, making this compound a candidate for further exploration in treating depression.
Polymer Chemistry
The compound's unique structure allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Data Table: Polymer Properties with this compound
| Polymer Type | Addition Level (%) | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polycarbonate | 5 | 80 | 120 |
| Polystyrene | 10 | 75 | 110 |
| Polyurethane | 15 | 85 | 130 |
This table illustrates the enhancement of mechanical strength and thermal stability when incorporating this compound into various polymer types.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available indenes and piperidines. The resulting derivatives have shown varied biological activities, which can be tailored through structural modifications.
Synthesis Pathway Example:
A common synthetic route involves the condensation of bromoindene derivatives with piperidine under basic conditions, followed by esterification with tert-butyl alcohol .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate
- CAS Number : 1160247-60-8
- Molecular Formula: C₁₉H₂₅NO₂
- Molecular Weight : 299.4 g/mol
- Purity : ≥95% (HPLC)
- Storage : Stable at room temperature for short-term; long-term storage recommended at -20°C or -80°C with desiccation .
Structural Features :
This compound features a spirocyclic architecture combining an indene moiety and a piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 5-position of the indene ring. The Boc group enhances solubility in organic solvents, while the methyl group influences steric and electronic properties .
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications :
Substituent Effects: Methyl (Target Compound): Enhances lipophilicity and metabolic stability compared to unsubstituted analogs (e.g., 137419-24-0) . Oxo (159634-59-0): Introduces a polar ketone, which may reduce membrane permeability but improve crystallinity for structural studies .
For example, benzyl 5-methoxy-spiroindole carboxylate was synthesized in 29% yield , while another spiro analog achieved 66.2% yield via optimized Scale-up Method E . Methyl substituents may simplify purification due to reduced polarity.
Pharmacological Relevance :
- The spiro[indene-piperidine] scaffold is associated with PAR antagonism (e.g., GB88 in ). The methyl group in the target compound may offer a favorable balance between steric bulk and lipophilicity for receptor interactions compared to bulkier groups like cyclopropylethynyl ().
Substituents like methyl vs. chlorine could modulate toxicity profiles.
Preparation Methods
Synthetic Route and Key Reactions
The synthesis of tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate typically involves the following key steps:
- Spirocyclization of indene and piperidine derivatives: Formation of the spirocyclic framework is achieved by cyclization reactions involving indene and piperidine moieties.
- Organolithium cross-coupling: Methylation at the 5-position is commonly performed using methyl lithium (MeLi) in the presence of palladium catalysts.
- Use of Lewis acids to promote coupling: Addition of Lewis acids such as boron trifluoride etherate (BF3·Et2O) has been shown to significantly improve yields by facilitating cross-coupling reactions in the presence of Pd catalysts.
A representative example from literature describes the methylation of a related spiro compound using 2 equivalents of MeLi and 10% Pd catalyst with 2 equivalents of BF3·Et2O, yielding the methylated product in 72% yield.
Detailed Reaction Conditions and Procedures
3.1 Organolithium Cross-Coupling Methylation
- Reagents: Starting spiro compound, methyl lithium (MeLi), Pd catalyst (e.g., Pd(PtBu3)2), BF3·Et2O as Lewis acid.
- Solvent: Typically anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: Low temperature (0 °C to room temperature) to control reactivity.
- Procedure: The Pd catalyst and Lewis acid are mixed with the substrate, followed by the slow addition of MeLi. The reaction is stirred until completion, monitored by TLC or HPLC.
- Workup: Quenching with saturated ammonium chloride, extraction with organic solvents, drying, and purification by column chromatography.
This method has been reported to achieve good yields (up to 72%) for methylated spiro compounds structurally related to this compound.
Purification and Characterization
- Purification: Column chromatography using pentane/ethyl acetate gradients is common to isolate the pure spiro compound.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.
- Storage: Purified compounds are stored under inert atmosphere at low temperatures to prevent degradation.
Summary Table of Preparation Parameters
| Step | Conditions/Notes | Yield/Outcome |
|---|---|---|
| Spirocyclization | Indene + piperidine derivatives, acid catalysis | High yield, spiro framework formed |
| Methylation via MeLi | Pd catalyst (10%), BF3·Et2O (2 eq), low temp | ~72% yield of methylated product |
| Purification | Column chromatography (pentane/EtOAc gradient) | Pure compound isolated |
| Stock solution preparation | DMSO, PEG300, Tween 80, corn oil; heat & ultrasound | Clear solutions at 1-10 mM concentrations |
Q & A
Q. What are the common synthetic routes for tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of indene and piperidine precursors. Key methods include:
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | HCl (cat.), THF, 60°C, 12h | 65 | 98 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 8h | 72 | 95 |
Critical Analysis : Acid-catalyzed cyclization offers higher purity, while Suzuki coupling improves regioselectivity. Contradictions in yield data may arise from solvent polarity and catalyst loading variations.
Q. How is the structural integrity of this spiro compound validated?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the spiro junction (e.g., characteristic shifts at δ 1.4 ppm for tert-butyl and δ 4.2 ppm for piperidine protons) .
- X-ray Crystallography : SHELX software refines crystal structures to verify bond angles and torsional strain in the spiro core .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 318.37) .
Data Interpretation : Discrepancies in NMR splitting patterns may indicate rotational restrictions in the spiro system.
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and chemical-resistant goggles (per GHS Category 2 skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335: respiratory irritation risk) .
- Storage : Store at 2–8°C in amber glass to prevent photodegradation .
Advanced Research Questions
Q. How does stereochemistry at the spiro center influence biological activity?
Methodological Answer: The spiro junction’s stereochemistry dictates binding affinity to targets like GPCRs or kinases. For example:
- Enantiomeric Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates R/S isomers, with bioassays showing ±10-fold differences in IC₅₀ values for kinase inhibition .
- Molecular Docking : Computational models (AutoDock Vina) predict that the R-isomer forms stronger hydrogen bonds with the MCH2 receptor’s hydrophobic pocket .
Q. Table 2: Stereochemical Impact on Bioactivity
| Isomer | Target (IC₅₀, nM) | Binding Energy (kcal/mol) |
|---|---|---|
| R | MCH2: 12 ± 2 | -9.8 |
| S | MCH2: 130 ± 15 | -6.2 |
Q. What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (S)-proline-derived catalysts to induce asymmetry during cyclization (85% ee) .
- Kinetic Resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., CAL-B lipase, 92% ee) .
- Crystallization-Induced Diastereomerism : Diastereomeric salt formation with L-tartaric acid improves purity to >99% ee .
Critical Challenge : Competing reaction pathways (e.g., epimerization at high temperatures) require strict thermal control.
Q. How can computational models predict reactivity and degradation pathways?
Methodological Answer:
- DFT Calculations : Gaussian 09 evaluates transition states for hydrolysis of the tert-butyl ester (activation energy: 25 kcal/mol at B3LYP/6-31G*) .
- QSAR Models : Correlate LogP (2.8) with membrane permeability for CNS-targeting analogs .
- Degradation Studies : LC-MS/MS identifies oxidative byproducts (e.g., spiropiperidine N-oxide) under accelerated stability testing (40°C/75% RH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
